2-Benzofuran-2-yl-isonicotinic acid
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Overview
Description
2-Benzofuran-2-yl-isonicotinic acid is a heterocyclic compound that features a benzofuran ring fused with an isonicotinic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuran-2-yl-isonicotinic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions, followed by further functionalization to introduce the isonicotinic acid moiety . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Benzofuran-2-yl-isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Benzofuran-2-yl-isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Benzofuran-2-yl-isonicotinic acid involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Benzothiophene: Another heterocyclic compound with sulfur instead of oxygen, exhibiting different pharmacological properties.
Isonicotinic Acid: The parent compound of the isonicotinic acid moiety, known for its use in tuberculosis treatment.
Uniqueness: Its dual functionality allows it to interact with a broader range of molecular targets compared to its simpler analogs .
Properties
Molecular Formula |
C14H9NO3 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-5-6-15-11(7-10)13-8-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17) |
InChI Key |
BFKSUTIGJWPDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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